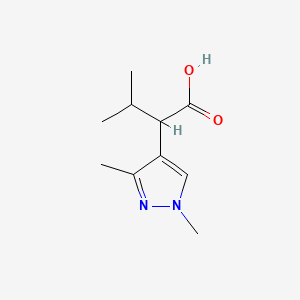amine](/img/structure/B13301385.png)
[(4-Methyl-1,3-thiazol-5-yl)methyl](pentyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-1,3-thiazol-5-yl)methylamine is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound is used as an intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,3-thiazol-5-yl)methylamine typically involves the reaction of 4-methyl-1,3-thiazole with pentylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methyl-1,3-thiazol-5-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
(4-Methyl-1,3-thiazol-5-yl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Wirkmechanismus
The mechanism of action of (4-Methyl-1,3-thiazol-5-yl)methylamine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity. For example, thiazole derivatives have been shown to inhibit enzymes like DNA gyrase and topoisomerase, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
(4-Methyl-1,3-thiazol-5-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentylamine side chain differentiates it from other thiazole derivatives, potentially leading to unique interactions with biological targets .
Eigenschaften
Molekularformel |
C10H18N2S |
|---|---|
Molekulargewicht |
198.33 g/mol |
IUPAC-Name |
N-[(4-methyl-1,3-thiazol-5-yl)methyl]pentan-1-amine |
InChI |
InChI=1S/C10H18N2S/c1-3-4-5-6-11-7-10-9(2)12-8-13-10/h8,11H,3-7H2,1-2H3 |
InChI-Schlüssel |
AIMLOSRRTBCRSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNCC1=C(N=CS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(Pentan-3-yl)amino]methyl}phenol](/img/structure/B13301322.png)
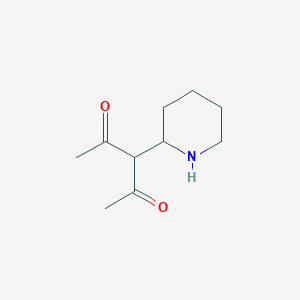
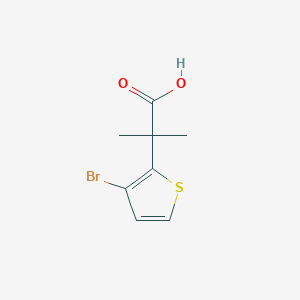
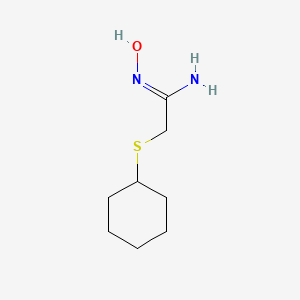
![(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B13301334.png)
![2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B13301341.png)
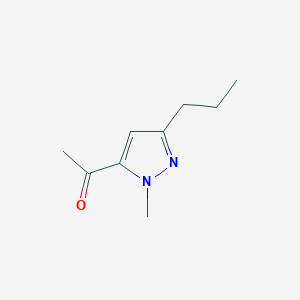
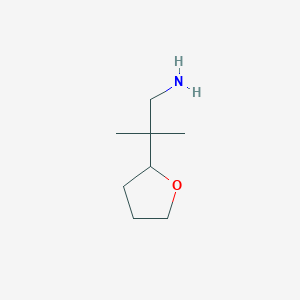
![1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13301371.png)
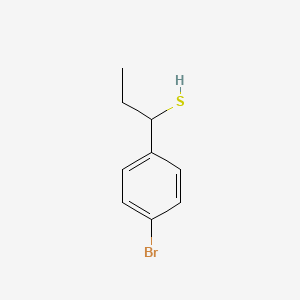
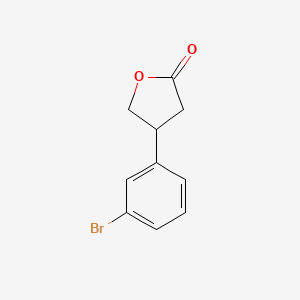
![7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13301393.png)
